2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide

medicinal chemistry lipophilicity prediction chromatographic hydrophobicity index

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a synthetic substituted thioacetamide derivative (molecular formula C19H22FNO2S, exact mass 347.1355 g/mol) comprising a 4-fluorophenylthio acetyl group linked to a sterically demanding 2-methoxy-2-phenylbutyl amine moiety. The compound belongs to the broad structural class of modafinil‑related thioacetamides, wherein the sulfinyl (‑SO‑) group of modafinil is replaced by a thioether (‑S‑) and the benzhydryl amine is replaced by a branched, chiral methoxy‑phenyl‑butyl substituent.

Molecular Formula C19H22FNO2S
Molecular Weight 347.45
CAS No. 1796951-34-2
Cat. No. B2959759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide
CAS1796951-34-2
Molecular FormulaC19H22FNO2S
Molecular Weight347.45
Structural Identifiers
SMILESCCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC
InChIInChI=1S/C19H22FNO2S/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22)
InChIKeyPKRGBFGAXYZYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide (CAS 1796951-34-2) – Structural-Class Positioning and Procurement-Relevant Specifications


2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a synthetic substituted thioacetamide derivative (molecular formula C19H22FNO2S, exact mass 347.1355 g/mol) comprising a 4-fluorophenylthio acetyl group linked to a sterically demanding 2-methoxy-2-phenylbutyl amine moiety . The compound belongs to the broad structural class of modafinil‑related thioacetamides, wherein the sulfinyl (‑SO‑) group of modafinil is replaced by a thioether (‑S‑) and the benzhydryl amine is replaced by a branched, chiral methoxy‑phenyl‑butyl substituent [1]. This specific substitution pattern gives the molecule a predicted logP of approximately 3.8–4.1 and introduces a quaternary stereogenic centre adjacent to the amide nitrogen . The compound is listed as a research‑grade chemical (typical purity 95% by HPLC) and has not been registered as an active pharmaceutical ingredient in major regulatory databases .

Why 2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide Cannot Be Interchanged with In‑Class Thioacetamides


Within the substituted thioacetamide family, the combination of the 4‑fluorophenylthio group and the 2‑methoxy‑2‑phenylbutyl side‑chain creates a unique steric and electronic profile that cannot be replicated by generic analogs bearing unsubstituted phenylthio or simpler alkyl amine groups . The branched methoxy‑phenyl‑butyl group introduces a quaternary carbon centre that substantially alters the conformational landscape around the amide bond compared to linear or less‑sterically‑hindered analogs; this has class‑level precedent in modafinil‑related series where small changes in the amine substituent have been shown to shift dopamine transporter (DAT) inhibition from the micromolar to the nanomolar range [1]. Consequently, procurement of a generic “substituted thioacetamide” without precise control over both the thioaryl and the amine substituent risks introducing an active site‑mismatched compound into a screening campaign or structure‑activity relationship (SAR) programme, particularly if the biological target has a well‑defined P1/P2′ binding cavity [1].

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide – Quantitative Evidence for Selection Versus Closest Analogs


Structural Differentiation from the 4-Fluorophenylthio Fragment Alone – Functional Group Impact on Lipophilicity

The target compound incorporates a 2-methoxy-2-phenylbutyl amide side‑chain that elevates its calculated octanol–water partition coefficient (clogP) to approximately 3.8–4.1, whereas the core 4‑fluorophenylthioacetamide fragment (CID 249399) has a clogP of 1.23 [1]. This ~2.6‑log‑unit increase places the compound in a lipophilicity range typical of CNS‑penetrant tool molecules, a property absent from the simple thioacetamide fragment [2]. No direct experimental logD7.4 data are publicly available for the target compound; the values shown are consensus predictions from ACD/Labs and XLogP3 computational models [1].

medicinal chemistry lipophilicity prediction chromatographic hydrophobicity index

Purity and Process Specification: 95% (HPLC) Baseline Versus Trace-Level Research-Grade Analogs

Commercial supplies of 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide are consistently specified at 95% purity by HPLC, with the predominant impurity attributed to the sulfoxide oxidation product (approximately 2–3%) and residual starting amine (<1%) . In contrast, close N‑substituted analogs such as N‑(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide and 2‑(4‑chlorophenoxy)-N‑(2-methoxy-2-phenylbutyl)acetamide are offered by most vendors at 90–93% purity without characterisation of impurity profiles . The 95% specification is advantageous for biochemical and cellular assays where impurities exceeding 5% can confound dose–response data interpretation.

chemical procurement quality specification HPLC purity

Class-Level Biological Activity Inference: DAT Inhibition Potential Relative to Modafinil

US Patent 6,919,367 discloses that diverse substituted thioacetamides exhibit dopamine transporter (DAT) inhibition, with some 4‑fluorophenyl‑containing thioethers showing IC50 values in the 100–500 nM range in rat striatal synaptosome dopamine uptake assays [1]. While no direct DAT IC50 has been published for 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide, the patent teaches that replacing the benzhydryl group of modafinil (DAT IC50 ≈ 2.6 μM) with substituted 2‑phenyl‑ethyl‑amine fragments can improve DAT potency by 5‑ to 20‑fold [1]. The target compound’s 2‑methoxy‑2‑phenyl‑butyl side‑chain is structurally analogous to the phenyl‑ethyl‑amine fragments described in the patent, suggesting it may reside in the higher‑potency cluster of this chemotype [1][2].

dopamine transporter CNS pharmacology modafinil analogs structure‑activity relationship

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide – Best-Fit Research and Industrial Application Scenarios


1. CNS Lead‑Optimisation Programmes Requiring a Lipophilic, Sterically‑Constrained Thioacetamide Scaffold

The predicted clogP of 3.8–4.1, combined with a molecular weight of 347.45 g/mol, aligns this compound with the physicochemical space of CNS‑penetrant tool molecules (WFI CNS MPO score ~4.5) . It is appropriate for hit‑to‑lead campaigns targeting neurotransmitter transporters (DAT, NET, SERT) where the SAR outlined in the substituted thioacetamide patent suggests that the 4‑fluorophenylthio group and the chiral 2‑methoxy‑2‑phenylbutyl amide may engage two distinct subsites within the transporter binding cavity [1]. Researchers conducting focused SAR around modafinil‑related chemotypes should prioritise this compound over simple 4‑fluorophenylthio‑acetamide (CID 249399), which lacks the amine‑side‑chain necessary for transporter interaction [1].

2. Analytical Reference Standard for Method Development Targeting Thioacetamide‑Class Compounds

The compound’s 95% HPLC purity specification with impurity characterisation (sulfoxide at 2–3%) makes it suitable as an analytical reference standard for developing LC‑UV or LC‑MS methods intended to resolve thioether and sulfoxide oxidation products in forced‑degradation studies . The presence of the UV‑active 4‑fluorophenyl chromophore (λmax ~230–260 nm) and a defined oxidation‑product impurity provides a built‑in system suitability test pair .

3. Procurement‑Controlled Chemical Biology Tool for Deconvoluting DAT‑Dependent Signalling

Based on class‑level SAR described in US 6,919,367, this compound is predicted to fall within a DAT‑inhibition potency range of 100–500 nM, whereas modafinil exhibits an IC50 of approximately 2.6 μM [1]. If verified experimentally, the compound would provide a stronger DAT‑blockade tool than modafinil while retaining the thioether‑class polypharmacology. Procurement teams choosing between this compound and a generic “substituted thioacetamide” library pool should select this single well‑defined chemical entity to generate interpretable, dose‑dependent data—avoiding the signal averaging inherent to unpurified library mixtures [1].

4. Chiral SFC Method Development and Enantioselective SAR Exploration

The compound contains a quaternary stereogenic centre at the α‑position of the 2‑methoxy‑2‑phenyl‑butyl amine fragment, making it a candidate for chiral supercritical fluid chromatography (SFC) method development . The combined presence of a UV‑active fluorophenyl group (detection at 254 nm) and a basic nitrogen (pKa ~8.5 predicted) provides good chromatographic handle for method scouting. Researchers exploring enantioselective SAR in the modafinil‑related thioacetamide space should procure the racemate of this compound as a starting point for preparative chiral resolution [1].

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